12alpha-Hydroxyevodol
Overview
Description
12alpha-Hydroxyevodol is a useful research compound. Its molecular formula is C26H28O10 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microsomal 12alpha-Hydroxylation in Steroid Synthesis : Björkhem (1975) described the synthesis of a compound hydroxylated by the microsomal fraction of rat liver homogenate. This study is relevant for understanding the role of 12alpha-hydroxylation in steroid metabolism and liver function (Björkhem, 1975).
Impact on Bile Acid Composition : A study by Pandak et al. (2001) found that the expression of sterol 12alpha-hydroxylase alters bile acid composition, which is significant for understanding liver function and bile acid metabolism (Pandak et al., 2001).
Bile Acid Biosynthesis Pathways : del Castillo-Olivares and Gil (2000) explored the alpha 1-fetoprotein transcription factor required for the expression of sterol 12alpha-hydroxylase. This enzyme is critical for cholic acid synthesis, a primary bile acid (del Castillo-Olivares & Gil, 2000).
Enzyme Activity in Bile Acid Synthesis : Hansson and Wikvall (1982) studied the 12alpha-hydroxylation in bile acid synthesis, highlighting the role of cytochrome P-450 in this process (Hansson & Wikvall, 1982).
Cholesterol and Sterol Regulatory Element Binding Proteins : Yang et al. (2004) investigated the regulation of sterol 12alpha-hydroxylase, revealing insights into the regulation of liver bile acid synthesis and cholesterol absorption (Yang et al., 2004).
Genetic Aspects and Expression : Gåfvels et al. (1999) focused on the structure and chromosomal assignment of the sterol 12alpha-hydroxylase gene in humans and mice, which is significant for understanding the genetic basis of its function (Gåfvels et al., 1999).
PPARalpha Regulation of Bile Acid Biosynthesis : Hunt et al. (2000) explored how the peroxisome proliferator-activated receptor alpha regulates bile acid biosynthesis, linking lipid metabolism and bile acid formation (Hunt et al., 2000).
Bile Acid Pool Composition Regulation : Vlahcevic et al. (2000) studied the regulation of sterol 12alpha-hydroxylase and its impact on bile acid biosynthesis in rats, providing insights into how various factors affect bile acid pool composition (Vlahcevic et al., 2000).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 12alpha-Hydroxyevodol are currently unknown
Pharmacokinetics
The compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
It is known that triterpenoids can have a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects . .
Action Environment
The compound is stable at temperatures between 2-8°C and should be protected from air and light . .
Properties
IUPAC Name |
(1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZAWWJSPGIYFX-MLAPLXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C[C@@H]([C@@]3([C@]14[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)O)[C@@]67COC(=O)C[C@@H]6OC(C7=C(C2=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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